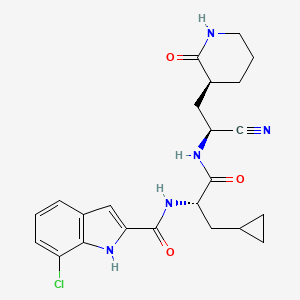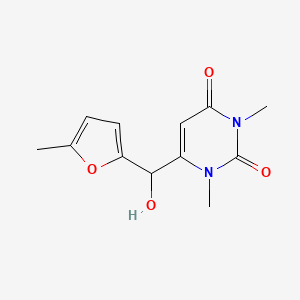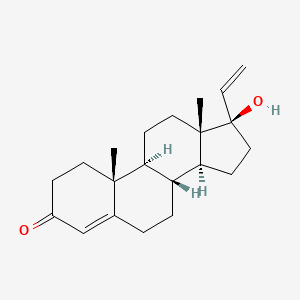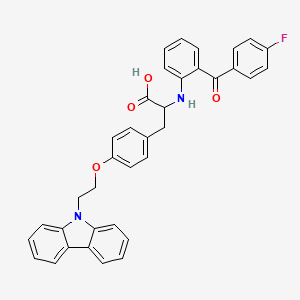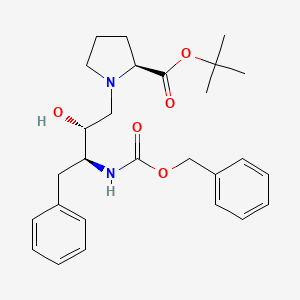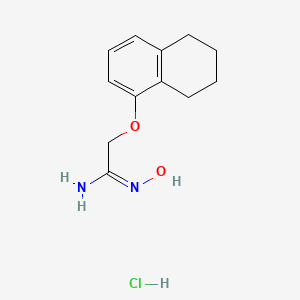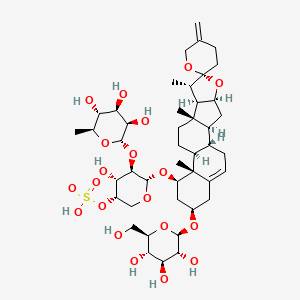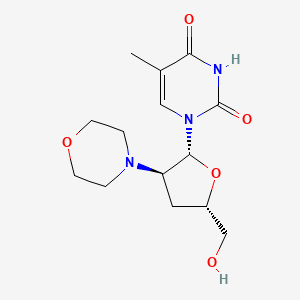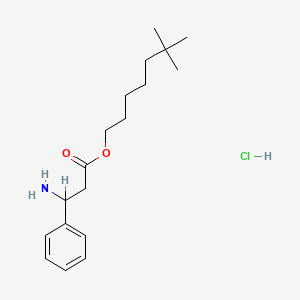
(R)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with a 4-chlorophenyl group and a 4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the 4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced at specific sites using reducing agents like NaBH4 or LiAlH4.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may serve as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its functional groups can be modified to create derivatives with enhanced biological activity.
Medicine
In medicine, ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one may have potential therapeutic applications. It could be investigated for its activity against specific diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound may be used in the development of new materials, catalysts, or pharmaceuticals. Its unique properties can be harnessed to create products with improved performance and functionality.
Mécanisme D'action
The mechanism of action of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- (S)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one lies in its specific stereochemistry and functional group arrangement. This configuration can lead to distinct biological and chemical properties compared to its isomers or analogs. The presence of the ®-configuration may result in different binding affinities, reactivity, and overall activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
851690-21-6 |
|---|---|
Formule moléculaire |
C23H20ClN3O3S |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-[4-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20ClN3O3S/c1-30-20-10-16(6-7-19(20)26-9-8-17(28)12-26)27-13-25-18-11-21(31-22(18)23(27)29)14-2-4-15(24)5-3-14/h2-7,10-11,13,17,28H,8-9,12H2,1H3/t17-/m1/s1 |
Clé InChI |
JOAYEJZDGOLEDZ-QGZVFWFLSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CC[C@H](C5)O |
SMILES canonique |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CCC(C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


